5-bromo-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)nicotinamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a bromine atom and a nicotinamide moiety, which is known for its biological activity. This compound has garnered attention in medicinal chemistry due to its potential as a therapeutic agent, particularly in the context of diseases involving protein interactions and signaling pathways.
The synthesis and characterization of this compound have been documented in various patents and scientific literature. Notably, it has been referenced in patent applications concerning enantiomerically pure aminoheteroaryl compounds with significant biological activity . The structural framework of this compound indicates its utility in drug development, particularly in targeting specific biological pathways.
This compound can be classified as a brominated heterocyclic amide. It contains:
The synthesis of 5-bromo-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)nicotinamide typically involves several steps, including the bromination of the nicotinamide derivative and subsequent coupling reactions to introduce the piperidine and tetrahydrofuran groups.
The molecular structure of 5-bromo-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)nicotinamide can be represented as follows:
This structure includes:
The compound's molecular weight is approximately 348.26 g/mol, and it has specific spectral data that can be used for identification, including NMR and mass spectrometry results that confirm its structure.
5-bromo-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)nicotinamide can participate in various chemical reactions:
These reactions are typically carried out under controlled conditions to ensure selectivity and yield. For instance, nucleophilic substitutions may require basic conditions to facilitate the reaction while minimizing side products.
The mechanism of action for 5-bromo-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)nicotinamide is hypothesized to involve modulation of specific protein targets or pathways within cells. Given its structural features:
Studies have shown that compounds with similar structures often interact with targets such as kinases or G-protein coupled receptors, leading to downstream effects on cellular processes like proliferation or apoptosis .
The compound is expected to exhibit:
Key chemical properties include:
5-bromo-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)nicotinamide has potential applications in:
Retrosynthetic deconstruction of 5-bromo-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)nicotinamide reveals three key synthons: 5-bromonicotinic acid, (piperidin-4-yl)methanamine, and tetrahydrofuran-3-yl electrophiles. The primary disconnection targets the tertiary amide bond, yielding 5-bromonicotinyl electrophile (e.g., acid chloride or active ester) and the secondary amine precursor, 1-(tetrahydrofuran-3-yl)piperidin-4-amine. A secondary disconnection at the piperidine nitrogen identifies tetrahydrofuran-3-ylating agents (e.g., 3-bromotetrahydrofuran or epoxide derivatives) and 4-(aminomethyl)piperidine as precursors [10]. This strategy necessitates orthogonal protecting groups: tert-butoxycarbonyl (Boc) for the piperidine nitrogen during amide coupling, and acid-labile groups for the aminomethyl moiety during N-alkylation. Computational modeling (DFT studies) predicts steric congestion around the tertiary amine center, suggesting kinetic challenges during the final N-alkylation that mandate careful electrophile selection [4] [10].
Table 1: Key Synthons and Disconnection Pathways
Disconnection Site | Synthon A | Synthon B | Key Challenges |
---|---|---|---|
Amide Bond | 5-Bromonicotinyl electrophile | 1-(THF-3-yl)piperidin-4-amine | Nucleophilicity depression by tertiary amine |
Piperidine N-Alkylation | Tetrahydrofuran-3-yl electrophile | 4-(Aminomethyl)piperidine | Regioselectivity of THF ring opening |
THF Ring Formation | 1,4-Dielectrophile (e.g., 1,4-dibromobutane) | Chiral 3-hydroxy nucleophile | Enantiocontrol during cyclization |
Enantioselective introduction of the tetrahydrofuran-3-yl group onto 4-(aminomethyl)piperidine employs asymmetric catalysis to avoid racemization at the THF stereocenter. Two strategies dominate:
Table 2: Catalytic Systems for Enantioselective THF-3-yl Attachment
Catalyst Class | Representative Catalyst | ee (%) | Yield (%) | Reaction Conditions |
---|---|---|---|---|
Iridium/PHOX Complex | (S)-t-BuPHOX/Ir(cod)₂BARF | 92 | 78 | 50°C, 80 psi H₂, Toluene, 24h |
Cinchona Phase-Transfer | (DHQD)₂PHAL/Br⁻ | 88 | 82 | KOH/CH₂Cl₂, RT, 12h |
Chiral Phosphoric Acid | TRIP (Binol-derived) | 76 | 65 | NaBH₃CN, DCE, 40°C, 48h |
Epoxide ring-opening using 4-(aminomethyl)piperidine with tetrahydrofuran-3,4-epoxide under scandium(III)-triflimide catalysis provides regioselectivity (>20:1) for C-3 attack, though enantiocontrol remains moderate (≤80% ee) [10].
Regioselective C5-bromination of the nicotinamide core precedes amide coupling to avoid palladium catalyst poisoning in potential downstream cross-coupling reactions. Key methodologies include:
Bromination kinetics studies confirm a 50-fold rate enhancement at C5 versus C3 due to the electron-withdrawing carboxamide group, as quantified by Hammett substituent constants (σₘ = 0.56 for C5 vs. σₚ = 0.43 for C3) .
Amide bond formation between 5-bromonicotinic acid and 1-(tetrahydrofuran-3-yl)piperidin-4-amine employs sustainable methods to avoid stoichiometric activating agents:
Table 3: Green Metrics Comparison for Amidation Methods
Method | Atom Economy (%) | E-factor | Solvent Intensity (mL/g) | Energy Demand (kJ/mol) |
---|---|---|---|---|
Mechanochemical Milling | 98 | 0.8 | 0 | 15 |
Enzymatic Catalysis | 95 | 1.2 | 25 | 80 |
Electrochemical Activation | 96 | 1.5 | 40 | 120 |
Standard EDCI Coupling | 87 | 18 | 300 | 200 |
Continuous-flow reactors with immobilized carbodiimide alternatives (e.g., polymer-supported carbonyldiimidazole) enable reagent recycling and reduce waste generation by 60% [3].
Solid-phase synthesis enables rapid diversification of the nicotinamide-piperidine-THF scaffold for structure-activity relationship studies:
This platform generates 300–500 analogs weekly, varying the bromonicotinyl region (e.g., chloro, iodo, or alkynyl replacements) and THF stereochemistry. High-throughput reaction monitoring via inline ultraviolet spectroscopy confirms coupling efficiencies exceeding 92% across diverse analogs [9].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4